9-(3-Bromophenyl)-10-phenylanthracene CAS number
9-(3-Bromophenyl)-10-phenylanthracene CAS number
An In-Depth Technical Guide to 9-(3-Bromophenyl)-10-phenylanthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-(3-Bromophenyl)-10-phenylanthracene, a key intermediate in the field of organic electronics. We will delve into its fundamental physicochemical properties, detailed synthesis protocols with mechanistic insights, robust characterization methodologies, and its critical applications, particularly in the development of Organic Light-Emitting Diodes (OLEDs). This document serves as a crucial resource for scientists and researchers engaged in materials science and advanced electronic device fabrication.
Introduction: The Significance of Aryl-Substituted Anthracenes
The anthracene core, with its rigid, planar structure and inherent photophysical properties, is a foundational building block in materials science. When functionalized at the 9- and 10-positions with aryl substituents, the resulting derivatives exhibit enhanced thermal stability, tunable electronic properties, and high fluorescence quantum yields. These characteristics make them prime candidates for use in organic electronic devices.[1]
9-(3-Bromophenyl)-10-phenylanthracene (CAS No. 1023674-80-7 ) is a strategically designed asymmetric molecule that leverages these benefits.[2][3][4][5][6] The phenyl group contributes to the core electronic structure, while the bromophenyl moiety introduces a versatile reactive handle. The bromine atom can be readily substituted via various cross-coupling reactions, allowing for the synthesis of a vast library of complex, high-performance materials for OLEDs, organic semiconductors, and photonic applications.[7] This guide elucidates the synthesis, characterization, and application of this pivotal compound.
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is essential for its application. 9-(3-Bromophenyl)-10-phenylanthracene is typically a solid powder, with its color ranging from white to orange or green depending on purity and crystalline form.[2][8]
| Property | Value | Source(s) |
| CAS Number | 1023674-80-7 | [2][3][4][5] |
| Molecular Formula | C₂₆H₁₇Br | [2][3][5] |
| Molecular Weight | 409.33 g/mol | [2][5] |
| Appearance | White to Orange to Green powder/crystalline solid | [2][8] |
| Purity | Typically >98.0% (by GC) | [2][4] |
| Melting Point | 182.0 to 186.0 °C | [5] |
| Boiling Point (Predicted) | 498.5 ± 14.0 °C | [5] |
| Density (Predicted) | 1.344 ± 0.06 g/cm³ | [5] |
| Storage | Room temperature, in a dark, dry place | [2][5] |
Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond between the anthracene core and the aryl substituents is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][9] This reaction is favored due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of the necessary boronic acid reagents.
The synthesis can be envisioned as a two-step process starting from 9-bromoanthracene or a one-step process from a suitable precursor like 9-bromo-10-phenylanthracene. For this guide, we will focus on the latter, more direct approach, which involves coupling 9-bromo-10-phenylanthracene with (3-bromophenyl)boronic acid.
Mechanistic Rationale
The Suzuki coupling mechanism is a well-understood catalytic cycle. The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is critical as it efficiently facilitates the key steps of oxidative addition, transmetalation, and reductive elimination to form the desired product with high yield. The base (e.g., K₂CO₃ or Na₂CO₃) is essential for the activation of the boronic acid in the transmetalation step.[9]
Synthesis Workflow Diagram
Caption: Workflow for the Suzuki coupling synthesis.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from established methods for synthesizing 9,10-diarylanthracenes.[9][10]
Materials:
-
9-Bromo-10-phenylanthracene (1.0 eq)[11]
-
(3-Bromophenyl)boronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution (2.5 eq)
-
Toluene and Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
Inert Atmosphere: To a 100 mL three-neck flask equipped with a condenser and a nitrogen inlet, add 9-bromo-10-phenylanthracene (1.0 eq), (3-bromophenyl)boronic acid (1.2 eq), toluene (30 mL), and THF (15 mL).
-
Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst & Base Addition: Add the aqueous K₂CO₃ solution (2.5 eq) followed by the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) under a continuous nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with deionized water (30 mL). Extract the product into an organic solvent like diethyl ether or dichloromethane (3 x 40 mL).
-
Purification (Initial): Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification (Final): Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum to yield 9-(3-Bromophenyl)-10-phenylanthracene.
Characterization and Quality Control
Confirmation of the product's identity and purity is paramount. The following techniques are standard:
-
Gas Chromatography (GC): Used to determine the purity of the final product, which is typically expected to be >98.0%.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring the correct isomeric form has been synthesized.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected molecular ion peak (m/z) would correspond to the molecular weight of C₂₆H₁₇Br (409.33 g/mol ).[2]
Applications in Organic Electronics
The primary application for 9-(3-Bromophenyl)-10-phenylanthracene is as a precursor for materials used in OLEDs.[7] Anthracene derivatives are renowned for their use as blue emitters and stable host materials.[12]
The bromine atom on the phenyl ring is a key feature, acting as a reactive site for subsequent Suzuki or other cross-coupling reactions. This allows for the attachment of various functional groups to tune the material's properties, such as:
-
Electron-transporting moieties
-
Hole-transporting moieties
-
Groups to modify the emission wavelength or quantum efficiency
This versatility enables the creation of highly specialized materials for different layers within an OLED device, ultimately improving efficiency, color purity, and operational lifetime.
Role in OLED Device Architecture
Caption: Position of derivative materials in an OLED stack.
Conclusion
9-(3-Bromophenyl)-10-phenylanthracene is more than just a chemical compound; it is an enabling platform for innovation in organic electronics. Its well-defined structure, accessible synthesis via robust methods like Suzuki coupling, and the strategic placement of a reactive bromine handle make it an invaluable intermediate for researchers. By understanding its properties and synthetic methodologies, scientists can effectively leverage this molecule to engineer the next generation of advanced materials for high-performance OLED displays, lighting, and other optoelectronic applications.
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ACS Omega. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Link]
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PubMed Central (PMC). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Link]
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ResearchGate. Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling.... [Link]
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PubChem. 9-Bromo-10-phenyl-anthracene. [Link]
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ACS Publications. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Link]
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The Royal Society of Chemistry. Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. [Link]
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Beijing Green Guardee. 9-(3-Bromophenyl)-9-phenyl-9H-fluorene 1257251-75-4 |OLED Material. [Link]
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ResearchGate. (PDF) High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. [Link]
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